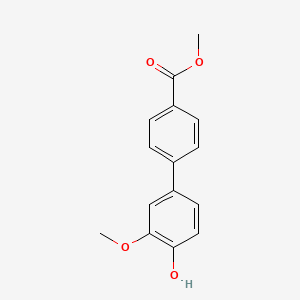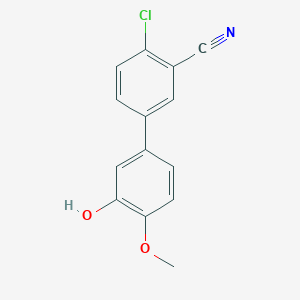
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-MCP-2MP), is an organic compound that has a wide variety of applications in scientific research. It is widely used in biochemical, physiological, and medical research due to its unique properties.
Aplicaciones Científicas De Investigación
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has a wide variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics and drug metabolism. It has also been used in studies of the structure and function of DNA and RNA, as well as in studies of gene expression and regulation. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in studies of the structure and function of cell membranes, as well as in studies of cell signaling and communication.
Mecanismo De Acción
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to interact with the active site of the enzyme and prevent the binding of the substrate, thus inhibiting the enzyme’s activity. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% may also interact with other cellular components, such as proteins or lipids, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of other cellular components, such as proteins or lipids. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, and it has a wide range of applications in scientific research. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in a solution.
Direcciones Futuras
There are a number of potential future directions for 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% research. One potential direction is to further explore the biochemical and physiological effects of the compound. Another potential direction is to explore new applications for the compound, such as in drug development or disease treatment. Additionally, further research could be conducted to improve the synthesis process and increase the compound’s stability. Finally, further research could be conducted to explore the potential uses of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% in biotechnology.
Métodos De Síntesis
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including a reaction between phenol and 3-methoxycarbonylphenyl bromide. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature. The product is then purified using a variety of techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
methyl 3-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYNSDHIVOVRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685636 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261896-84-7 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


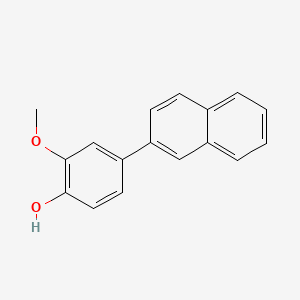



![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

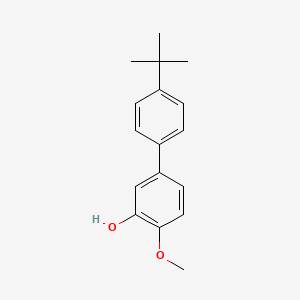
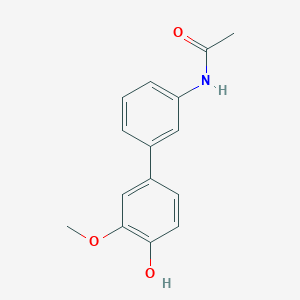
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)
